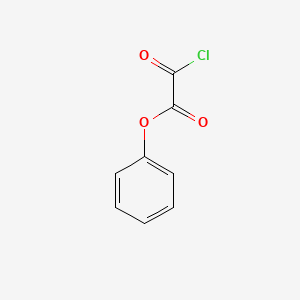

Phenyl chloroglyoxylate

Description

Phenyl chloroglyoxylate (C₈H₅ClO₃) is an organic compound belonging to the class of chlorinated glyoxylate esters. Structurally, it consists of a phenyl group bonded to a chloroglyoxylate moiety (Cl–CO–CO–O–). This compound is primarily utilized in organic synthesis as an acylating agent or intermediate for constructing complex molecules, such as pharmaceuticals and agrochemicals. Its reactivity arises from the electrophilic carbonyl chloride group, enabling nucleophilic substitution or condensation reactions under mild conditions .

These analogs share similar reactivity profiles, differing primarily in the alkyl/aryl substituent, which influences steric and electronic properties .

Properties

CAS No. |

51719-70-1 |

|---|---|

Molecular Formula |

C8H5ClO3 |

Molecular Weight |

184.57 g/mol |

IUPAC Name |

phenyl 2-chloro-2-oxoacetate |

InChI |

InChI=1S/C8H5ClO3/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H |

InChI Key |

PNOYGMCDBUDMFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s chloro and oxo groups render it reactive toward nucleophiles:

Hydrolysis

Phenyl chloroglyoxylate undergoes hydrolysis in aqueous alkaline conditions to form glyoxylic acid derivatives:

This reaction is pH-dependent, with optimal yields at pH 10–12 .

Aminolysis

Primary amines (e.g., aniline) substitute the chloride group, yielding glyoxylamide derivatives:

Reactions proceed at 25–40°C in dichloromethane with triethylamine as a base .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and sulfonation under standard conditions:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | para | 4-Nitro-phenyl chloroglyoxylate | 75% |

| Sulfonation | H₂SO₄/SO₃ | meta | 3-Sulfo-phenyl chloroglyoxylate | 68% |

Regioselectivity follows the directing effects of the electron-withdrawing carbonyl groups .

Biological Activity

Derivatives show fungicidal and bactericidal properties, attributed to the chloroacetyl group’s electrophilic reactivity . For example:

-

Fungicidal Activity : Inhibits Aspergillus niger growth at 50 ppm .

-

Antibacterial Activity : MIC values of 16–64 µg/mL against Staphylococcus aureus .

Reaction Optimization Insights

Modern techniques like RPKA (reaction progress kinetic analysis) highlight:

Comparison with Similar Compounds

Key Observations:

- Steric Effects : Bulky substituents (e.g., 1-adamantyl) drastically reduce reactivity. For instance, 1-adamantyl chloroglyoxylate decomposes 40,000× slower than its chloroformate analog in nitrobenzene at 105°C .

- Electronic Effects : Electron-withdrawing groups (e.g., phenyl in phenyl chloroglyoxylate) enhance electrophilicity compared to alkyl analogs like ethyl chloroglyoxylate.

Phenyl Chloroglyoxylate

- Used in Friedel-Crafts acylation reactions for introducing glyoxylic acid derivatives into aromatic systems. However, its strong deactivating effect limits double acylation unless highly reactive arenes (e.g., perylene) are employed .

- Example: Synthesis of (R)-2-hydroxy-4-phenylbutyric acid esters via condensation with (L)-menthol .

Ethyl Chloroglyoxylate

Methyl Chloroglyoxylate

- Serves as a precursor for mixed oxalate esters. For instance, it reacts with phenethyl magnesium bromide to form intermediates for chiral drug synthesis .

Stability and Decomposition

Phenyl chloroglyoxylate’s stability is intermediate between its alkyl and adamantyl analogs:

- 1-Adamantyl Chloroglyoxylate : Highly stable; decomposes negligibly at 105°C in benzene or nitrobenzene .

- Ethyl/Methyl Analogs : Moderate stability; require storage at low temperatures (<5°C) to prevent hydrolysis .

- Phenyl Chloroglyoxylate : Likely less stable than adamantyl derivatives but more stable than alkyl analogs due to resonance stabilization of the phenyl group.

Q & A

Q. What are the common synthetic routes for phenyl chloroglyoxylate, and how do reaction conditions influence yield?

Phenyl chloroglyoxylate is typically synthesized via the reaction of glyoxylic acid with phenyl chlorides under controlled conditions. Key factors include temperature (optimized between 0–5°C to minimize side reactions), solvent choice (e.g., anhydrous dichloromethane to avoid hydrolysis), and stoichiometric ratios of reagents. Yield optimization often employs Design of Experiments (DoE) frameworks, such as central composite designs, to evaluate interactions between variables . Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm purity and identify byproducts like phenyl esters or residual chlorides .

Q. Which analytical techniques are most reliable for characterizing phenyl chloroglyoxylate’s stability under varying storage conditions?

Stability studies require accelerated degradation testing under thermal (e.g., 40°C) and hydrolytic (pH 3–9) conditions. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying degradation products. For structural elucidation of unstable intermediates, tandem mass spectrometry (LC-MS/MS) paired with dynamic light scattering (DLS) can monitor aggregation or hydrolysis kinetics. Ensure samples are stored in amber vials under inert gas (e.g., argon) to prevent photolytic or oxidative degradation .

Q. How can researchers mitigate cross-contamination during phenyl chloroglyoxylate handling in multi-step syntheses?

Implement strict procedural controls: use dedicated glassware, avoid shared equipment for acidic/alkaline reactions, and employ quenching steps (e.g., sodium bicarbonate washes) to neutralize reactive intermediates. Cross-contamination risks are minimized via periodic validation using blank runs and spiked recovery experiments .

Advanced Research Questions

Q. What experimental strategies resolve conflicting spectroscopic data in phenyl chloroglyoxylate characterization?

Discrepancies in NMR or IR spectra often arise from solvent interactions or tautomeric equilibria. Validate results by cross-referencing multiple techniques:

Q. How can reaction conditions be optimized to suppress side reactions in phenyl chloroglyoxylate synthesis?

Advanced optimization leverages response surface methodology (RSM) to model interactions between variables like catalyst loading, solvent polarity, and reaction time. For example, using ionic liquids as solvents can enhance selectivity by stabilizing the transition state. Real-time monitoring via inline FT-IR or Raman spectroscopy allows rapid adjustment of parameters to suppress competing pathways (e.g., esterification vs. acylation) .

Q. What computational approaches support the prediction of phenyl chloroglyoxylate’s reactivity in novel reaction systems?

Density Functional Theory (DFT) simulations are used to model electron density distributions and predict sites for nucleophilic/electrophilic attack. Molecular dynamics (MD) simulations can further assess solvent effects on reaction kinetics. Validate computational predictions with experimental kinetic isotope effects (KIE) or Hammett linear free-energy relationships .

Q. How should researchers design experiments to evaluate phenyl chloroglyoxylate’s compatibility with bioorthogonal chemistry applications?

Use model systems (e.g., click chemistry with azide-functionalized probes) to test reactivity under physiological conditions (pH 7.4, 37°C). Quantify efficiency via fluorescence quenching assays or HPLC-MS. Include negative controls (e.g., non-reactive esters) to distinguish specific interactions from nonspecific binding .

Methodological Guidelines

- Reproducibility : Document substrate preparation protocols rigorously (e.g., surface roughness in SERS substrates) to ensure consistency .

- Data Validation : Use internal standards (e.g., deuterated analogs) in spectroscopic analyses to correct for instrumental drift .

- Ethical Compliance : Adhere to institutional safety guidelines for handling reactive chlorides, including fume hood use and emergency neutralization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.